Sphondin

Catalog No.
S585837
CAS No.
483-66-9
M.F
C12H8O4
M. Wt
216.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sphondin

CAS Number

483-66-9

Product Name

Sphondin

IUPAC Name

6-methoxyfuro[2,3-h]chromen-2-one

Molecular Formula

C12H8O4

Molecular Weight

216.19 g/mol

InChI

InChI=1S/C12H8O4/c1-14-9-6-7-2-3-10(13)16-11(7)8-4-5-15-12(8)9/h2-6H,1H3

InChI Key

DLCJNIBLOSKIQW-UHFFFAOYSA-N

SMILES

COC1=C2C(=C3C(=C1)C=CC(=O)O3)C=CO2

Solubility

In water, 5.37X10+2 mg/L at 25 °C (est)

Synonyms

Sfondin;sphondin;6-Methoxy-2H-furo[2,3-h]-1-benzopyran-2-one;6-Methoxy-2H-furo[2,3-h][1]benzopyran-2-one;2H-Furo(2,3-h)-1-benzopyran-2-one, 6-Methoxy-

Canonical SMILES

COC1=C2C(=C3C(=C1)C=CC(=O)O3)C=CO2

What is Spondin?

Spondin is a furanocoumarin, a natural product found in various plants belonging to the Apiaceae family, such as hogweed (Heracleum spp.) and cow parsnip (Pastinaca sativa) []. Furanocoumarins are a class of chemical compounds known for their diverse biological activities [].

Potential Biological Activities of Spondin

Several studies have investigated the potential biological activities of spondin, including:

  • Antimicrobial activity: Spondin has been shown to exhibit antimicrobial activity against various bacteria and fungi [, ].
  • Antioxidant activity: Studies suggest that spondin possesses antioxidant properties.
  • Anticancer activity: Some research has explored the potential anticancer effects of spondin, but further investigation is needed [].

Sphondin is a member of the angular furanocoumarin class []. Furanocoumarins are a group of naturally occurring plant chemicals with diverse biological effects []. Sphondin is found in Heracleum laciniatum (giant hogweed) and Pastinaca sativa (parsnip) [, ]. Current research suggests Sphondin might be a potential biomarker for parsnip consumption [].


Molecular Structure Analysis

Sphondin has the chemical formula C₁₂H₈O₄ and a molecular weight of 216.19 Da []. Its structure is characterized by a furan ring fused to a coumarin moiety []. The presence of these functional groups contributes to Sphondin's properties [].


Physical And Chemical Properties Analysis

Data on Sphondin's specific physical and chemical properties, such as melting point, boiling point, and solubility, is currently scarce in scientific literature. However, furanocoumarins are generally known to be poorly soluble in water and have neutral acidity [].

Research suggests Sphondin might possess anti-inflammatory properties. Studies have shown that Sphondin can inhibit the production of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response []. This inhibition might contribute to Sphondin's potential anti-inflammatory effects []. However, further research is needed to fully understand its mechanism of action.

Color/Form

White powde

XLogP3

2.2

LogP

log Kow = 2.14 (est)

Appearance

Powder

Vapor Pressure

3.8X10-6 mm Hg at 25 °C (est)

Other CAS

483-66-9

Wikipedia

Sphondin

General Manufacturing Information

Sphondin is a component of Heracleum maximum roots, these roots are commonly used by the indigenous peoples of North America for the treatment of respiratory ailments including tuberculosis.

Interactions

At concentrations up to 6.7 ppm, 8-methoxypsoralen, sphondin, and khellin are not toxic to first-instar larvae of the mosquito Aedes aegypti. The irradiation of sensitized larvae with long-wavelength ultraviolet light did not always produce any immediate toxicity enhancement, but delayed effects were clearly visible. These were observed over the development of the organisms from first-instar larvae to adults. No adverse effects were noted when larvae were irradiated in the absence of sensitizers, or when they were placed in solutions of sensitizers which had been previously irradiated with the same light sources. 8-Methoxypsoralen was slightly more phototoxic than its isomer sphondin. Khellin, recently reported to undergo photoinduced cyclization with DNA components, showed minimal phototoxicity in the concentration range used.

Dates

Modify: 2023-09-14
1. Ling Ling Yang, et al. Effects of Sphondin, Isolated From Heracleum Laciniatum, on IL-1beta-induced cyclooxygenase-2 Expression in Human Pulmonary Epithelial Cells. Life Sci. 2002 Nov 29;72(2):199-213.

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